molecular formula C21H18ClF2N5O2 B2706197 N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide CAS No. 1251696-16-8

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide

Cat. No. B2706197
CAS RN: 1251696-16-8
M. Wt: 445.85
InChI Key: ZXKZZGWBLJGSEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts .

Scientific Research Applications

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These compounds were obtained through a six-step process involving esterification, hydrazination, salt formation, and cyclization. Among these derivatives, compounds 7b and 7i exhibited certain anti-tobacco mosaic virus (TMV) activity . This suggests potential antiviral applications for this compound.

Antimicrobial Properties

While not directly studied for this specific compound, related 1,3,4-thiadiazoles have demonstrated interesting bioactivities. Sulfonamide derivatives, including those with a 1,3,4-thiadiazole moiety, have been associated with antifungal and herbicidal properties . Further investigation into the antimicrobial potential of our compound may yield valuable insights.

Tuberculosis Research

Although not directly explored for this compound, the design and synthesis of novel benzamide derivatives have been investigated for their anti-tubercular activity. In particular, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides were evaluated against Mycobacterium tuberculosis . Considering the structural similarities, it might be worthwhile to explore our compound in the context of tuberculosis research.

properties

IUPAC Name

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N5O2/c22-14-2-1-3-16(11-14)29-12-19(26-27-29)21(31)28-8-6-15(7-9-28)25-20(30)13-4-5-17(23)18(24)10-13/h1-5,10-12,15H,6-9H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKZZGWBLJGSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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